1-[2-(3-Bromo-phenyl)-ethyl]-piperidine
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Overview
Description
1-[2-(3-Bromo-phenyl)-ethyl]-piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a bromophenyl group attached to the ethyl chain makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Bromo-phenyl)-ethyl]-piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromoacetophenone and piperidine.
Grignard Reaction: 3-bromoacetophenone is reacted with ethylmagnesium bromide to form 1-(3-bromophenyl)-2-propanol.
Dehydration: The intermediate 1-(3-bromophenyl)-2-propanol undergoes dehydration to form 1-(3-bromophenyl)-1-propene.
Hydrogenation: The propene derivative is then hydrogenated in the presence of a palladium catalyst to yield 1-(3-bromophenyl)propane.
Nucleophilic Substitution: Finally, 1-(3-bromophenyl)propane is reacted with piperidine under nucleophilic substitution conditions to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Bromo-phenyl)-ethyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[2-(3-Bromo-phenyl)-ethyl]-piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromo-phenyl)-ethyl]-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(4-Bromo-phenyl)-ethyl]-piperidine: Similar structure but with the bromine atom at the para position.
1-[2-(2-Bromo-phenyl)-ethyl]-piperidine: Similar structure but with the bromine atom at the ortho position.
1-[2-(3-Chloro-phenyl)-ethyl]-piperidine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-[2-(3-Bromo-phenyl)-ethyl]-piperidine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. This uniqueness can be leveraged in the design of new compounds with tailored biological activities .
Properties
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-6-4-5-12(11-13)7-10-15-8-2-1-3-9-15/h4-6,11H,1-3,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVINZDYGKHTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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